molecular formula C27H41NO3 B12299823 Cevane-3,6-dione, 20-hydroxy-, (5a,17b)-

Cevane-3,6-dione, 20-hydroxy-, (5a,17b)-

Cat. No.: B12299823
M. Wt: 427.6 g/mol
InChI Key: HIDAYMRWVVNXAO-UHFFFAOYSA-N
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Description

Cevane-3,6-dione, 20-hydroxy-, (5a,17b)- is a chemical compound with the molecular formula C27H41NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cevane-3,6-dione, 20-hydroxy-, (5a,17b)- involves multiple steps, typically starting from simpler steroidal precursors. The reaction conditions often include specific temperature controls, pH adjustments, and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the compound’s reactivity .

Chemical Reactions Analysis

Types of Reactions

Cevane-3,6-dione, 20-hydroxy-, (5a,17b)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Cevane-3,6-dione, 20-hydroxy-, (5a,17b)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cevane-3,6-dione, 20-hydroxy-, (5a,17b)- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but they likely involve complex signaling networks .

Properties

IUPAC Name

10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-23,25,31H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDAYMRWVVNXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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